molecular formula C18H23ClN2O5 B11162641 Ethyl 1-{[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}piperidine-4-carboxylate

Cat. No.: B11162641
M. Wt: 382.8 g/mol
InChI Key: WUUKPTKDFFSCRA-UHFFFAOYSA-N
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Description

ETHYL 1-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZOYL)PIPERIDINE-4-CARBOXYLATE is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a piperidine ring, a chlorinated aromatic ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZOYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:

    Formation of the aromatic ring: The starting material, 5-chloro-2-methoxybenzoic acid, is first acetylated to form 5-chloro-4-acetamido-2-methoxybenzoic acid.

    Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.

    Piperidine ring formation: The ethyl ester is reacted with piperidine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZOYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL 1-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZOYL)PIPERIDINE-4-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZOYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

ETHYL 1-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZOYL)PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as METHYL 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOATE and 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOIC ACID METHYL ESTER share structural similarities.

    Uniqueness: The presence of the piperidine ring and the specific ester functional group in ETHYL 1-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZOYL)PIPERIDINE-4-CARBOXYLATE distinguishes it from other related compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C18H23ClN2O5

Molecular Weight

382.8 g/mol

IUPAC Name

ethyl 1-(4-acetamido-5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C18H23ClN2O5/c1-4-26-18(24)12-5-7-21(8-6-12)17(23)13-9-14(19)15(20-11(2)22)10-16(13)25-3/h9-10,12H,4-8H2,1-3H3,(H,20,22)

InChI Key

WUUKPTKDFFSCRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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